

The Antiviral Spectrum of rel-Carbovir Monophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	rel-Carbovir monophosphate	
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Introduction

rel-Carbovir, a carbocyclic nucleoside analog, is a prodrug that undergoes intracellular phosphorylation to exert its antiviral effects. The primary active metabolite, carbovir triphosphate, has been most extensively studied for its potent inhibitory activity against the reverse transcriptase of the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the known antiviral spectrum of **rel-Carbovir monophosphate**, its mechanism of action, and the experimental protocols used to determine its activity. While the data is most robust for HIV, this guide also addresses available information regarding its activity against other viral pathogens.

Mechanism of Action

rel-Carbovir is biologically inactive upon administration and requires intracellular enzymatic conversion to its active triphosphate form. This process is initiated by the formation of carbovir monophosphate.

• Intracellular Phosphorylation: Cellular kinases sequentially phosphorylate rel-Carbovir to carbovir monophosphate (CBV-MP), then to carbovir diphosphate (CBV-DP), and finally to the active moiety, carbovir triphosphate (CBV-TP)[1][2].

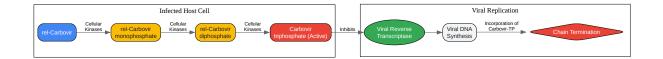


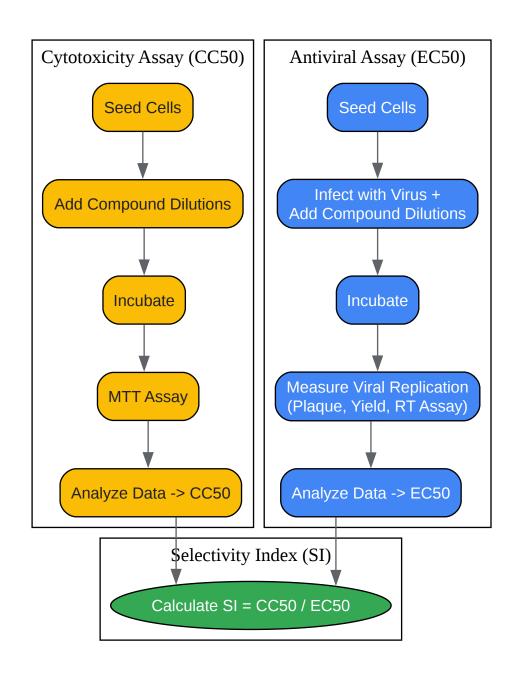




- Inhibition of Viral Polymerase: CBV-TP acts as a competitive inhibitor of the viral DNA polymerase, particularly the reverse transcriptase of retroviruses like HIV. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP)[2].
- Chain Termination: Upon incorporation into the nascent viral DNA strand, CBV-TP leads to chain termination. This is because it lacks the 3'-hydroxyl group necessary for the formation of the subsequent phosphodiester bond, thereby halting DNA synthesis and viral replication[2].







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- To cite this document: BenchChem. [The Antiviral Spectrum of rel-Carbovir Monophosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370933#rel-carbovir-monophosphate-antiviral-spectrum]

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